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Compound of Interest |

Compound Name: trans-Nonenylboronic acid
CAS No.: 57404-77-0
Cat. No.: B1311058
- 7

Executive Summary

This guide provides an in-depth technical analysis of the

H and
C NMR spectral characteristics of trans-1-nonenylboronic acid (also known as (

)-1-nonenylboronic acid). Designed for application scientists and medicinal chemists, this
document moves beyond simple peak listing to explore the structural dynamics, solvent-
dependent equilibria (boronic acid vs. boroxine), and the quadrupolar relaxation effects
inherent to organoboron characterization.

Compound Identification:
e IUPAC Name: (
)-non-1-en-1-ylboronic acid

e Structure:

o Key Utility: Suzuki-Miyaura coupling partner for introducing nonenyl chains; bioisostere
research.

Part 1: Structural Context & Synthesis Logic
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To accurately interpret the NMR spectrum, one must understand the synthesis origin, as
specific impurities (regioisomers) are dictated by the method used. The standard protocol
involves the hydroboration of 1-nonyne.

Mechanistic Pathway & Impurity Profile

The synthesis typically utilizes catecholborane or pinacolborane, followed by hydrolysis. The
steric bulk of the borane reagent directs the boron to the terminal carbon, favoring the trans (

) isomer.
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Figure 1: Synthetic workflow illustrating the origin of the trans-stereochemistry and potential
impurity risks.

Part 2: Experimental Protocol for NMR Acquisition

Analyzing boronic acids is distinct from standard organics due to their tendency to dehydrate
into trimeric anhydrides (boroxines).

The "Boroxine Equilibrium" Problem

In non-polar solvents like Chloroform-

(

), trans-1-nonenylboronic acid exists in a dynamic equilibrium with its boroxine trimer. This
results in:

e Broadened peaks.
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e Loss of OH signals.

» Non-integer integration values.

Recommended Sample Preparation

To obtain a "clean” monomeric spectrum, one must force the equilibrium toward the acid form
or stabilize the monomer.

Method A: The Stabilizing Solvent (Recommended)
e Solvent: DMSO-

with 1%

o Mechanism: DMSO acts as a Lewis base, coordinating to the empty p-orbital of Boron,
preventing trimerization.

ensures rapid exchange of hydroxyl protons, simplifying the spectrum to the carbon skeleton.
Method B: The Chloroform Workaround

e Solvent:

o Additive: 1 drop of

» Note: This converts the boronic acid to the dimethyl ester in situ, often sharpening the
signals, though technically altering the species.

Part 3: H NMR Spectral Analysis

The proton spectrum of trans-1-nonenylboronic acid is defined by the unique vinyl coupling and
the long alkyl chain.
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The Vinyl Region (Diagnostic)

The alkene protons provide the confirmation of the trans (
) geometry.
e H-1(

-proton): Attached to the Carbon bearing Boron. Generally appears as a doublet of triplets
(dt).

« H-2(

-proton): Attached to the

-carbon (alkyl chain). Appears downfield of H-1 due to lack of shielding from the
electropositive Boron.

Coupling Constant (

): The vicinal coupling constant
is the critical quality attribute.

e Trans (E):

e Cis (2):

(usually absent in catalytic hydroboration).

The Alkyl Chain

o Terminal Methyl: Typical triplet at ~0.88 ppm.
o Allylic Methylene: Quartet/Multiplet at ~2.1-2.2 ppm.

o Bulk Methylenes: Broad envelope ~1.2-1.4 ppm.

Summary Table: H NMR Data (500 MHz, DMSO- )
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Chemical ]
Shift Coupling (
Position Proton Type It ( Multiplicity Integration
» Hz)
» PpmM)
; dt (doublet of
Vinyl =CH- (C2) 6.45 - 6.60 _ ( , 1H
triplets)
Vinyl =CH-B(C1)  5.35-5.50 d (or dt) 1H
-CH
Allylic 2.10-2.20 g/m - 2H
-(C3)
-(CH
Bulk ) 1.20-1.45 m (broad) - 10H
-CH
Terminal 0.85-0.90 t 3H
(C9)
2H (if no D
~7.60
Hydroxy! -B(OH) _ s (broad) -
(Variable) 0)

Note: Shifts are approximate based on homologous series (hexenyl/octenyl) extrapolation and
solvent effects.

Part 4: C NMR and the Quadrupolar Effect

The carbon spectrum presents a specific challenge: the carbon directly attached to boron (C1)
is often invisible or severely broadened.

The Physics of Missing Signals

Boron has two NMR-active isotopes:

B and
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B. Both are quadrupolar (

e Mechanism: The electric field gradient at the boron nucleus causes rapid relaxation of the
attached carbon's transverse magnetization.

e Result: The C-B signal becomes extremely broad and low intensity. It may be
indistinguishable from baseline noise in standard scans.

Summary Table: C NMR Data

Chemical Shift (

Position Carbon Type Notes
» Ppm)
Cc2 Vinyl 148.0 - 152.0 Sharp, intense signal.
q Often not observed.
Vinyl ~120.0 - 130.0 e
C1l Requires high scan
Cc-B (Broad)
(C-B) count or low temp.
C3 Allylic 35.0-36.0
C4-C7 Bulk Alkyl 22.0-32.0 Cluster of peaks.
Cc8 Sub-terminal ~22.7
C9 Terminal Methyl 14.1

Part 5: Troubleshooting & Signal Logic

Use the following logic flow to validate your sample quality.
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Figure 2: Decision tree for validating spectral integrity and stereochemistry.

Common Impurities

e 1-Nonyne (Starting Material): Look for the terminal alkyne proton triplet at

ppm (
).

+ 2-Nonanone: A product of oxidation (deboronation). Look for a methyl singlet near 2.1 ppm.
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Prodeboronation (1-Nonene): Look for terminal vinyl protons at 4.9-5.0 ppm (
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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